

Understanding the chemical properties of Raja 42-d10

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An In-depth Technical Guide to the Chemical and Biological Properties of Raja 42

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the chemical and biological properties of Raja 42, a novel gamma-lactam antibiotic. Raja 42, with the chemical name 4-Chloro-1-piperidin-1-ylmethyl-1H-indole-2,3-dione, has demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria, including clinically relevant strains of Clostridioides difficile. This guide details the compound's synthesis, antimicrobial activity, and proposed mechanism of action, presenting key quantitative data and experimental methodologies to support further research and development. **Raja 42-d10** is the deuterium-labeled version of Raja 42.[1][2]

Chemical Properties and Synthesis

Raja 42 is an isatin-benzothiazole analogue characterized by a gamma-lactam structure.[1]

Chemical Structure:



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Figure 1: Chemical structure of Raja 42 (4-Chloro-1-

piperidin-1-ylmethyl-1H-indole-2,3-dione).[1]

Synthesis of Raja 42

The synthesis of Raja 42 is a straightforward process involving the reaction of isatin or a substituted isatin with a secondary amino compound and formaldehyde.[1][3]

Experimental Protocol: A solution of isatin or a substituted isatin (0.9 g, 4.08 mmol) in 5 mL of absolute ethanol is prepared. To this, a mixture of a secondary amino compound (0.27 g, 1.35 mmol) and 37% aqueous formaldehyde (0.5 mL) dissolved in 10 mL of absolute ethanol is added. The resulting reaction mixture is stirred for 3 hours at room temperature. Following this, the mixture is refrigerated for 48 hours to facilitate the formation of crystals. The crystalline product is then separated by filtration, washed with hexane, and dried under a vacuum.[1][3]

Biological Activity and Efficacy

Raja 42 has demonstrated a broad spectrum of antibacterial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria.[1][3] Notably, it is effective against Escherichia coli, methicillin-resistant S. aureus (MRSA), and Helicobacter pylori.[1][3] Its most significant reported activity is against Clostridioides difficile, including strains resistant to standard therapies like metronidazole and vancomycin.[1][3]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of Raja 42 has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against various bacterial isolates.



Organism	Strain	MIC (μg/mL)	Reference
Clostridioides difficile	ATCC 9689	4.6	[1]
Clostridioides difficile	60 Clinical Isolates (Cut-off)	18.75	[1][3]

Table 1: Minimum Inhibitory Concentration (MIC) values of Raja 42 against Clostridioides difficile.[1][3]

Cytotoxicity Profile

Raja 42 has been evaluated for its effect on normal human cells to assess its potential for therapeutic use.

Cell Type	Parameter	Value	Reference
Normal Human Cells	IC50	93.72 μΜ	[1][3]

Table 2: Cytotoxicity of Raja 42 against normal human cells.[1][3]

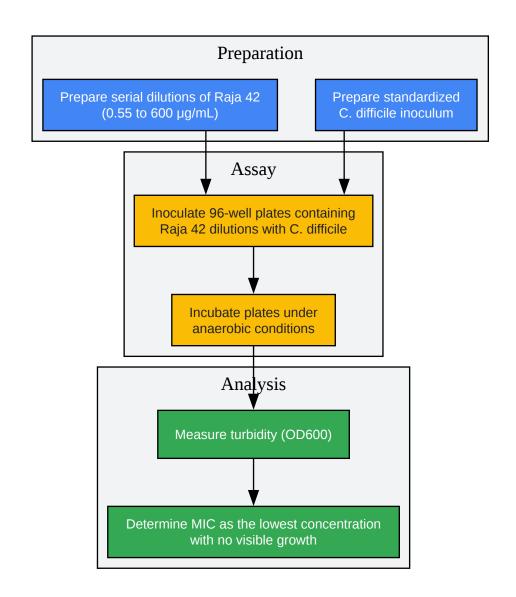
Mechanism of Action

The bactericidal effect of Raja 42 is rapid, suggesting a mechanism that targets the bacterial cell envelope.[4] The proposed mechanism of action involves the disruption of the bacterial cell membrane and the upregulation of reactive oxygen species (ROS), leading to subsequent RNA damage and cell death.[4]

Proposed Mechanism of Action Pathway







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